molecular formula C10H9NO B2987718 (2-Isocyanatocyclopropyl)benzene CAS No. 63006-15-5

(2-Isocyanatocyclopropyl)benzene

Cat. No.: B2987718
CAS No.: 63006-15-5
M. Wt: 159.188
InChI Key: DYUXVJAFBUZREW-UHFFFAOYSA-N
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Description

(2-Isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H9NO It features a benzene ring attached to a cyclopropyl group, which in turn is bonded to an isocyanate group

Scientific Research Applications

(2-Isocyanatocyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials due to its reactive nature.

Future Directions

The future directions in the field of isocyanate compounds, including (2-Isocyanatocyclopropyl)benzene, involve the replacement of petrochemical polyols with bio-based polyols . This is due to environmental concerns about fossil-based isocyanates .

Mechanism of Action

Target of Action

It is known that benzene and its derivatives generally interact with various cellular components, including proteins and dna .

Mode of Action

(2-Isocyanatocyclopropyl)benzene, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution reactions . The compound can interact with its targets through the formation of C-centered radicals, which can undergo a rapid onward β-scission . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Benzene and its derivatives are known to influence various biochemical processes, including the generation of reactive oxygen species and the induction of oxidative stress .

Pharmacokinetics

It is known that benzene and its derivatives can be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties would significantly impact its bioavailability and overall biological effects.

Result of Action

Benzene and its derivatives are known to cause various cellular changes, including dna damage, cell death, and alterations in cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Furthermore, the compound’s effects can also be influenced by the individual’s exposure level and duration, as well as their metabolic and immune status .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate, which is then reacted with benzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Formation of cyclopropylbenzene oxides.

    Reduction: Formation of (2-aminocyclopropyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • (2-Isocyanatoethyl)benzene
  • (2-Isocyanatopropyl)benzene
  • (2-Isocyanatocyclopropyl)phenyl

Comparison: (2-Isocyanatocyclopropyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2-isocyanatocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUXVJAFBUZREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63006-15-5
Record name (2-isocyanatocyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 g, 6.17 mmol) in dry toluene (20 mL) was added triethylamine (934 mg, 9.26 mmol) and DPPA (2.0 g, 7.41 mmol) under N2, and the reaction mixture was refluxed for 3 h. The solution was concentrated to give (2-isocyanatocyclopropyl)benzene (800 mg), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
934 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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